methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Description
“Methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate” is a complex organic compound. It belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds . These compounds are known for their versatility in pharmaceutical interests .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds have been involved in various reactions. For example, pyrimido[2,1-b][1,3]thiazines were obtained via Michael addition .Scientific Research Applications
Synthesis and Reactions
The compound of interest has been involved in various synthetic and reaction studies. Kappe and Roschger (1989) investigated reactions of similar pyrimidine derivatives, providing insights into methylation, acylation, and the synthesis of related compounds like pyrimidothiazines and thiazolopyrimidines (Kappe & Roschger, 1989). Similarly, Farag et al. (2008) explored the synthesis of new pyrimidine derivatives, highlighting the versatility of these compounds in creating diverse molecular structures (Farag et al., 2008).
Biological Activities
A range of studies have demonstrated the biological activities of similar compounds. El-Gazzar et al. (2006) synthesized thienopyrimidine derivatives due to their high biological activities, including roles as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar et al., 2006). Moreover, Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives, including pyrimidine thione derivatives, which showed anticancer activity against lung, breast, and CNS cancer (Hammam et al., 2005).
Antimicrobial Properties
Some pyrimidine derivatives have been studied for their antimicrobial properties. Patel et al. (2010) synthesized thiazolidinone derivatives, demonstrating potential for antimicrobial applications (Patel & Patel, 2010). Similarly, Solankee and Patel (2004) synthesized pyrimidine derivatives with notable antibacterial activity (Solankee & Patel, 2004).
Enzyme Inhibition and Antioxidant Properties
Karimian et al. (2015) synthesized derivatives that showed enzyme inhibitory activity, specifically against soybean 15-lipoxygenase, indicating potential pharmaceutical applications (Karimian et al., 2015). Chauhan et al. (2018) developed compounds with antioxidant properties, highlighting another aspect of the diverse biological activities of these compounds (Chauhan et al., 2018).
Properties
IUPAC Name |
methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-9-13(15(21)22-2)14(10-4-3-5-11(17)8-10)19-12(20)6-7-23-16(19)18-9/h3-5,8,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRZQKZXGFLBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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